![molecular formula C14H18N6O3S B2982140 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334370-18-1](/img/structure/B2982140.png)
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O3S and its molecular weight is 350.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Antimicrobial Activities of Azole Derivatives : Another study by Başoğlu et al. (2013) focused on the design, synthesis, and antimicrobial activities of some azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. These compounds displayed activity against tested microorganisms, showcasing their potential as antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Agents : A paper by Abu‐Hashem et al. (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Disposition and Metabolism of SB-649868 : Renzulli et al. (2011) conducted a study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study detailed the metabolic pathways and elimination of the drug-related material, providing insights into its pharmacokinetic profile (Renzulli et al., 2011).
Anticancer Agents : A study by Rehman et al. (2018) explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. Some compounds showed strong anticancer activity compared to the reference drug, doxorubicin, indicating their potential for cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiadiazole-5-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c1-8-12(24-19-17-8)14(22)20-5-3-10(4-6-20)13(21)15-7-11-16-9(2)18-23-11/h10H,3-7H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZIRRMFBSYZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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